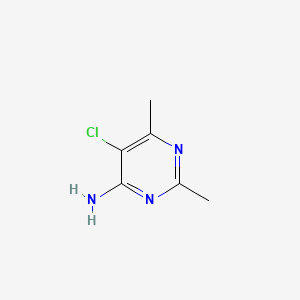

4-Amino-5-chloro-2,6-dimethylpyrimidine

描述

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Beyond

The pyrimidine scaffold is a fundamental heterocyclic ring system that holds a privileged position in the fields of chemistry and biology. researchgate.net Pyrimidines, which are six-membered unsaturated rings with nitrogen atoms at positions 1 and 3, are essential components of life itself. researchgate.net Their most notable natural occurrence is in the nucleobases cytosine, thymine, and uracil, which are integral building blocks of nucleic acids (DNA and RNA). researchgate.netresearchgate.net Beyond their role in genetics, the pyrimidine ring is also found in essential nutrients like thiamine (B1217682) (vitamin B1) and in various other natural products. researchgate.netresearchgate.net

This natural prevalence has inspired medicinal chemists to explore synthetic pyrimidine derivatives, leading to the development of a vast array of compounds with significant therapeutic potential. researchgate.netgsconlinepress.com Pyrimidine-based molecules have demonstrated a wide spectrum of pharmacological activities and are used as chemotherapeutic agents in numerous clinical applications. researchgate.netnih.gov Researchers have successfully developed pyrimidine analogs that function as anticancer, antimicrobial, anti-inflammatory, antiviral, antimalarial, and antihypertensive agents. researchgate.netnih.govmdpi.com The versatility of the pyrimidine core allows for structural modifications that enable the targeting of various enzymes and receptors in the body, making it a cornerstone of modern drug discovery and development. nih.govmdpi.com

Historical Context of Pyrimidine Research

The study of pyrimidines dates back to the 19th century, with several derivatives being isolated between 1837 and 1864. britannica.com The systematic investigation of this chemical family began in 1884 with the work of Pinner, who first synthesized pyrimidine derivatives. wikipedia.org The name "pyrimidin" was proposed by Pinner a year later. wikipedia.org A significant milestone was the preparation of the parent pyrimidine compound in 1900 by Gabriel and Colman. wikipedia.org Early research also led to the discovery of pyrimidine-containing compounds like alloxan (B1665706) and barbituric acid, the latter of which was first synthesized in 1879. researchgate.netwikipedia.org The recognition of pyrimidines as crucial components of nucleic acids marked a turning point, deeply connecting their chemistry to the emerging fields of biochemistry and molecular biology. researchgate.netresearchgate.net This historical foundation paved the way for extensive research into the synthesis and application of pyrimidine derivatives, including the development of critical antifolate drugs in the 1940s, which were found to be inhibitors of the enzyme dihydrofolate reductase (DHFR). researchgate.net

Rationale for Focused Research on 4-Amino-5-chloro-2,6-dimethylpyrimidine

The specific focus on this compound stems from its unique structural features and demonstrated biological potential. As a substituted aminopyrimidine, it is structurally analogous to natural nucleobases, suggesting a potential for interaction with biological systems. biosynth.comresearchgate.net The aminopyrimidine fragment is a key component in three of the four DNA bases, and its role in molecular recognition through hydrogen bonding is critical for the targeted action of many pharmaceuticals. researchgate.net

Research has been driven by its promise as a therapeutic agent. Studies have proposed it as a potential drug for treating bacterial infections and have specifically investigated its efficacy as an antimicrobial and a potential lung cancer drug. biosynth.comveterinaria.org The compound's high reactivity, suggested by a low HOMO-LUMO energy gap, indicates significant potential for bioactivity. veterinaria.org Furthermore, its ability to form cocrystals and supramolecular complexes makes it a valuable tool for research in crystal engineering and for studying the molecular interactions that underpin drug design. biosynth.comnih.govnih.gov

Overview of the Current Research Landscape for the Compound

The current research landscape for this compound is active and multifaceted, primarily exploring its potential in medicinal chemistry and materials science. Recent investigations have employed a combination of theoretical and experimental techniques to characterize its properties.

A 2024 study utilized density functional theory (DFT) to optimize the compound's molecular structure and calculate its vibrational frequencies, which were then validated against experimental FT-IR and Raman spectra. veterinaria.org This research also highlighted significant intramolecular charge transfer via UV-Vis spectral analysis and a HOMO-LUMO gap of 4.71 eV, suggesting high reactivity. veterinaria.org The same study demonstrated notable antibacterial activity against Staphylococcus aureus and found that the compound was more effective against A549 human lung cancer cells than HeLa cervical cancer cells in vitro. veterinaria.org Molecular docking studies further suggested it acts as a potent inhibitor of an enzyme implicated in lung cancer. veterinaria.org

In the realm of supramolecular chemistry, researchers have successfully synthesized and characterized cocrystals of this compound with various carboxylic acids. nih.gov These studies use single-crystal X-ray diffraction to analyze the resulting hydrogen-bonding patterns and supramolecular synthons, which are crucial for understanding molecular recognition processes. researchgate.netnih.gov For instance, a salt formed with thiophene-2,5-dicarboxylic acid has been structurally characterized, revealing details about its protonation sites and π–π stacking interactions. nih.gov This body of work underscores the compound's utility as a versatile building block for creating complex molecular architectures.

Research Objectives and Scope of the Outline

The objective of this article is to present a focused and scientifically rigorous overview of the academic research centered on this compound. The scope is strictly defined by the preceding outline, beginning with the foundational importance of its parent chemical class, the pyrimidines, and narrowing to the specific historical context, research rationale, and current investigative trends related to the title compound. The content is based on published research findings and aims to inform on the compound's established chemical properties and its emerging role in scientific discovery, without extending to topics outside the specified structure.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2858-20-0 | biosynth.com |

| Molecular Formula | C₆H₈ClN₃ | biosynth.com |

| Molecular Weight | 157.6 g/mol | biosynth.com |

| Melting Point | 164.0 - 166.0 °C | biosynth.comchembk.com |

| Boiling Point | 257.1 °C (Predicted) | biosynth.comchembk.com |

| Density | 1.284 g/cm³ (Predicted) | chembk.com |

| Appearance | White to off-white crystalline powder/solid | guidechem.com |

Structure

2D Structure

属性

IUPAC Name |

5-chloro-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFCZKYCVQQMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344006 | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2858-20-0 | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 5 Chloro 2,6 Dimethylpyrimidine

Established Synthetic Routes to 4-Amino-5-chloro-2,6-dimethylpyrimidine

The synthesis of this compound is typically not accomplished in a single step but rather through a multi-step process. This involves the initial formation of the pyrimidine (B1678525) core followed by functionalization.

Conventional Synthetic Approaches

The conventional synthesis of this compound generally involves a two-step pathway:

Synthesis of the Precursor: The initial step is the synthesis of the unchlorinated precursor, 4-amino-2,6-dimethylpyrimidine (B18327) (also known as cyanomethine). This is commonly achieved through the condensation reaction of a guanidine (B92328) salt with acetylacetone (B45752). google.comchemicalbook.com

Chlorination: The second step is the regioselective chlorination of the 4-amino-2,6-dimethylpyrimidine at the 5-position of the pyrimidine ring. This is an electrophilic substitution reaction on the electron-rich aromatic ring.

The following table summarizes a typical conventional synthesis for the precursor, 4-amino-2,6-dimethylpyrimidine.

| Reactants | Reagents/Catalysts | Conditions | Product | Yield | Reference |

| Guanidine hydrochloride, Acetylacetone | Sodium carbonate (Na2CO3), Water | 60°C, 30 minutes, Ultrasonic irradiation | 4-amino-2,6-dimethylpyrimidine | 75% | chemicalbook.com |

| Guanidine nitrate, Acetylacetone | Sodium carbonate (Na2CO3), Water | 50-55°C, 6 hours | 4-amino-2,6-dimethylpyrimidine | N/A | google.com |

| Guanidine hydrochloride, Acetylacetone | Sodium hydroxide (B78521) (NaOH), Water | Reflux | 4-amino-2,6-dimethylpyrimidine | N/A | google.com |

Once the precursor is obtained, chlorination is performed. While specific documented syntheses for the direct chlorination of 4-amino-2,6-dimethylpyrimidine are not prevalent in readily available literature, the process follows established principles of electrophilic aromatic substitution on activated pyrimidine rings. Reagents like N-chlorosuccinimide (NCS) or phosphoryl chloride (POCl3) are commonly used for such transformations. google.com

Specific Reaction Pathways and Mechanisms

Pyrimidine Ring Formation: The formation of the 4-amino-2,6-dimethylpyrimidine ring proceeds via a condensation reaction. The mechanism involves the reaction of a guanidine salt with the enol form of acetylacetone in an aqueous alkaline medium. google.com The process can be summarized as follows:

Deprotonation of the β-diketone (acetylacetone) to form an enolate.

Nucleophilic attack by one of the amino groups of guanidine on one of the carbonyl carbons of acetylacetone.

A subsequent intramolecular condensation and dehydration lead to the formation of the six-membered pyrimidine ring.

Chlorination Mechanism: The chlorination at the C-5 position is a classic electrophilic aromatic substitution. The pyrimidine ring, particularly with the activating amino group at the 4-position, is electron-rich. The amino group directs the electrophilic chlorine (Cl+) to the ortho and para positions. In this case, the C-5 position is electronically activated and sterically accessible for substitution. The reaction with a chlorinating agent, such as a Vilsmeier-Haack reagent (formed from POCl3 and DMF), would involve the generation of an electrophilic species that attacks the C-5 position of the pyrimidine ring. ijpcbs.comwikipedia.org The subsequent loss of a proton re-aromatizes the ring to yield the final product, this compound.

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to create more sustainable and efficient processes. lookchem.com These methods aim to reduce waste, avoid hazardous substances, and lower energy consumption. google.comlookchem.com

Catalytic Methods

Modern synthetic strategies for pyrimidines often employ catalysts to enhance efficiency and selectivity.

Iridium Catalysis: A regioselective, iridium-catalyzed multicomponent synthesis allows for the creation of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. organic-chemistry.org

Iron Catalysis: Eco-friendly iron complexes have been used to catalyze the synthesis of trisubstituted pyrimidines under mild, aerobic conditions through the dehydrogenative functionalization of alcohols with alkynes and amidines.

Copper Catalysis: Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diverse pyrimidines under basic conditions.

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in green chemistry because they combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. researchgate.net

The Biginelli reaction is a classic example, involving the one-pot condensation of a β-diketone, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines. slideshare.net

Iodine-catalyzed three-component reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids have been developed for synthesizing pyrimidine-linked imidazopyridines in a one-pot process. chemicalbook.com

Another approach involves the iridium-catalyzed multicomponent synthesis from amidines and alcohols, which is attractive for its regioselectivity and ability to build complex pyrimidines from simple starting materials. researchgate.netnih.gov

The following table provides an overview of various green MCRs for pyrimidine synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P–Ir–pincer complexes | Regioselective, Sustainable, High Yield | organic-chemistry.orgnih.gov |

| Iodine-Catalyzed MCR | Aryl methyl ketones, 2-Aminopyridines, Barbituric acids | Molecular iodine, DMSO | Metal-free, One-pot, Forms multiple C-N and C-C bonds | chemicalbook.com |

| Biginelli Reaction | β-Diketone, Arylaldehyde, (Thio)urea | Microwave irradiation | Rapid, Solvent-free potential, High yields | google.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly reducing reaction times, often improving yields, and enabling solvent-free conditions. google.com

The synthesis of oxo- and thioxopyrimidines via the Biginelli three-component reaction can be accelerated under microwave irradiation, with reaction times dropping dramatically compared to conventional heating. google.com

Libraries of di- or trisubstituted pyrimidines have been prepared in good yields by the microwave-promoted cyclocondensation of an alkynone with an amidine or guanidine. nih.gov This method is rapid, efficient, and often avoids the need for chromatographic purification, making it suitable for combinatorial chemistry. nih.gov

A five-step linear protocol to synthesize 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives has been developed using an all-microwave approach, reducing the total reaction time from days to under an hour. biosynth.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a significant green chemistry technique that enhances reaction rates and yields. This method utilizes the energy of ultrasonic waves to induce chemical reactions. While specific studies detailing the ultrasound-assisted synthesis of this compound are not prevalent, the principles have been successfully applied to structurally similar pyrimidine derivatives.

The synthesis of 2-aminopyrimidine (B69317) derivatives, for instance, has been achieved by reacting guanidine hydrochloride with a corresponding β-diketone compound in water under ultrasonic irradiation. chemicalbook.com This sonochemical process was conducted at 60°C for 30 minutes, resulting in a 75% yield of the product, 2-amino-4,6-dimethylpyrimidine (B23340). chemicalbook.com The use of ultrasound offers considerable advantages over conventional heating methods, including dramatically reduced reaction times and improved product yields. nanobioletters.com This efficiency stems from the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, thereby accelerating the chemical transformations. chemicalbook.comnanobioletters.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Pyran/Pyrimidine Derivatives A comparative overview based on data for related heterocyclic syntheses.

| Method | Reaction Time | Yield | Conditions | Solvent | Reference |

| Conventional Heating | Several Hours | Poor to Moderate | High Temperature | Organic Solvents | nanobioletters.com |

| Ultrasound Irradiation | 2-30 minutes | Good to Excellent (75-95%) | Ambient to 60°C | Aqueous Media | chemicalbook.comnanobioletters.com |

Solvent-Free and Eco-Friendly Protocols

In line with the principles of green chemistry, significant efforts have been directed toward developing solvent-free and environmentally benign synthetic protocols for heterocyclic compounds. These methods aim to reduce waste, avoid toxic organic solvents, and improve energy efficiency.

One prominent eco-friendly approach involves conducting reactions in water. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Microwave irradiation in an aqueous medium has been established as an efficient method for synthesizing various pyrimidine derivatives. nih.gov For example, the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully performed in water under microwave conditions, achieving high yields (78–94%) in very short reaction times (3–6 minutes) without the need for a catalyst. nih.gov

Solvent-free reactions represent another cornerstone of eco-friendly synthesis. The use of deep eutectic solvents (DESs) as recyclable organocatalysts can facilitate organic transformations under solvent-free conditions. nih.gov For instance, a DES formed by mixing L-threonine and malonic acid has been used as a highly effective catalyst for the rapid, solvent-free synthesis of chromeno[4,3-d]pyrimidines at 80°C, resulting in high yields and short reaction times. nih.gov These protocols offer substantial advantages in terms of operational simplicity, reduced environmental impact, and cost-effectiveness.

Use of Ionic Liquids and Green Solvents

The application of ionic liquids (ILs) and other green solvents in the synthesis of pyrimidine scaffolds has gained considerable traction. ILs are salts with low melting points that can act as both solvents and catalysts, offering benefits such as thermal stability, low vapor pressure, and recyclability.

An acidic ionic liquid, 1-carboxymethyl 3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([CMMIM][BF₄⁻]), has been developed and utilized as an efficient catalyst for the one-pot, three-component synthesis of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives. acs.org This reaction proceeds smoothly in aqueous ethanol (B145695) at room temperature, producing a series of derivatives in high yields (up to 93%). acs.org The use of an IL catalyst in a green solvent system like aqueous ethanol minimizes the reliance on harsh and volatile organic solvents. acs.org

Deep eutectic solvents (DESs), which share many properties with ionic liquids but are often cheaper and easier to prepare, also serve as effective and eco-friendly media for organic synthesis. nih.gov These green solvents and catalysts are instrumental in developing sustainable synthetic pathways for complex heterocyclic molecules. nih.govacs.org

Derivatization and Functionalization of this compound

Strategies for Modifying the Pyrimidine Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse molecular libraries. Key strategies for modifying the pyrimidine core include:

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C5 position is a prime site for SₙAr reactions. Given the electron-deficient nature of the pyrimidine ring, this halogen can be displaced by various nucleophiles. This is a common strategy for introducing new functional groups. The reactivity in SₙAr is influenced by activating groups on the ring; for example, a nitro group significantly promotes the substitution of halogens and even alkoxy groups. chemrxiv.org

Cross-Coupling Reactions: Modern cross-coupling methods offer powerful tools for forming carbon-carbon bonds. An electrochemical reductive cross-coupling process, employing a sacrificial iron anode and a nickel(II) catalyst, has been used to arylate 4-amino-6-chloropyrimidines. nih.gov This technique allows for the introduction of functionalized aryl groups onto the pyrimidine ring under mild conditions. nih.gov

Modification of the Exocyclic Amino Group: The amino group at the C4 position can be functionalized through various reactions. It can be acylated, alkylated, or used as a nucleophile in condensation reactions. For instance, in related pyrimidines, the amino group has been transformed into substituted amides to modulate biological activity. nih.gov

Reactions at the Methyl Groups: The methyl groups at the C2 and C6 positions are considered 'active'. stackexchange.com The electron-withdrawing pyrimidine ring increases the acidity of the methyl protons, enabling deprotonation by a base. The resulting carbanion can then participate in reactions such as aldol-type condensations with aldehydes to form styryl-pyrimidines. stackexchange.com

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The systematic introduction of diverse substituents onto the this compound core is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications influence the biological activity of the molecule, guiding the design of more potent and selective compounds.

A comprehensive SAR exploration was conducted on a library of 2-amino-4,6-disubstituted-pyrimidine derivatives to develop selective A₁ adenosine (B11128) receptor (A₁AR) antagonists. nih.gov This study revealed several key insights:

The exocyclic amino group plays a prominent role in selectivity. Introducing a methyl group at this position was critical for achieving unprecedented A₁AR selectivity. nih.gov

The substituents at the R⁴ and R⁶ positions (corresponding to C4 and C6 on the pyrimidine core) influence the selectivity profile between different adenosine receptor subtypes. nih.gov

A cyano group at the C5 position increases the acidity of the exocyclic amino group, which can lead to stronger hydrogen bonding interactions with the target receptor. nih.gov

This systematic approach, involving the synthesis and evaluation of a large collection of derivatives, allows for a thorough exploration of the chemical space around the pyrimidine scaffold. nih.gov Broader studies on pyridine (B92270) derivatives have also shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) can enhance antiproliferative activity, while bulky groups or halogens can have the opposite effect, providing a rationale for targeted substitutions in drug design. mdpi.com

Table 2: Impact of Substituents on Biological Activity in Pyrimidine/Pyridine Derivatives for SAR Studies

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

| Exocyclic Amino Group | Methylation | Increased receptor selectivity (A₁AR) | nih.gov |

| C4 and C6 Positions | Aromatic Residues | Influences selectivity profile | nih.gov |

| C5 Position | Cyano Group | Enhances binding affinity through electronic effects | nih.gov |

| Various Ring Positions | -OH, -OMe Groups | Generally enhances antiproliferative activity | mdpi.com |

| Various Ring Positions | Halogens, Bulky Groups | Can decrease antiproliferative activity | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups and the aromatic pyrimidine ring.

Reactivity of the Chloro Group (SₙAr Mechanism): The chloro substituent at the C5 position is the most likely site for nucleophilic attack. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr). This reaction mechanism proceeds through a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. The rate of this reaction is enhanced by electron-withdrawing groups on the pyrimidine ring.

Reactivity of the Amino Group: The exocyclic amino group at C4 is a nucleophilic center and can react with various electrophiles. researchgate.net It also influences the electronic properties of the pyrimidine ring through its electron-donating resonance effect, which can modulate the reactivity of other positions on the ring.

Reactivity of the Methyl Groups (Aldol-Type Condensation): The methyl groups at C2 and C6 are not inert. Due to the electron-withdrawing nature of the diazine ring, the protons on these methyl groups are sufficiently acidic to be abstracted by a base. stackexchange.com This generates a nucleophilic carbanion that can attack electrophiles, most notably the carbonyl carbon of aldehydes. This reaction is essentially an aldol-type condensation, which allows for the extension of the carbon framework at these positions. stackexchange.com

Substitution Reactions

The chlorine atom at the C5 position and the amino group at the C4 position of this compound are the primary sites for substitution reactions. The electron-withdrawing nature of the pyrimidine ring, enhanced by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions.

Halogenated pyrimidines are known to regioselectively incorporate nucleophiles via SNAr reactions. orgsyn.org In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, these reactions can proceed efficiently with various nucleophilic amines under conventional conditions with stoichiometric control. nih.gov Although this compound is not symmetrically disubstituted with halogens, the principles of SNAr apply. The reactivity of the C5-chloro group is influenced by the electronic effects of the adjacent amino and methyl groups.

Research on related 2-amino-4,6-dichloropyrimidines has shown that they can undergo substitution reactions with amines, Grignard reagents, and alkoxy groups, and participate in cross-coupling reactions to form aryl-heteroaryl or heteroaryl-heteroaryl bonds. orgsyn.org For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various substituted amines in the absence of a solvent and catalyst can yield monosubstituted products in good yields. nih.gov

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of halopyrimidines. While many reactions on 2,4-dihalopyrimidines favor substitution at the C4 position, specific catalyst systems, such as those using bulky N-heterocyclic carbene ligands, can direct the reaction to the C2 position. wuxiapptec.com This highlights the potential for selective C-C, C-N, C-O, and C-S bond formation at the chlorinated position of this compound with appropriate catalytic systems.

The table below summarizes representative substitution reactions on related chloropyrimidine systems.

| Reactant | Reagent/Catalyst | Product | Reaction Type | Reference |

| 2,4-Dichloropyrimidine | Thiols / Pd(II) with bulky NHC ligand | 2-Thio-4-chloropyrimidine derivatives | C2-selective C-S cross-coupling | wuxiapptec.com |

| 2-Amino-4,6-dichloropyrimidine | Substituted amines | 2-Amino-4-amino-6-chloropyrimidine derivatives | Nucleophilic Aromatic Substitution | nih.gov |

| 4,6-Dichloro-5-methoxypyrimidine | Cyclopentylamine | 4-Chloro-6-(cyclopentylamino)-5-methoxypyrimidine | Nucleophilic Aromatic Substitution | |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | 2-MeSO₂-4-alkoxypyrimidine | C2-selective Nucleophilic Aromatic Substitution | biosynth.com |

Cyclization Reactions

The bifunctional nature of this compound, possessing both an amino group and a reactive chloro substituent, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions often involve the initial substitution of the chlorine atom followed by an intramolecular ring closure.

A common strategy involves the reaction with bifunctional nucleophiles to construct new rings fused to the pyrimidine core. For example, aminopyrimidines are key starting materials for the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with diverse biological activities. nih.govrsc.org The synthesis can proceed through multicomponent reactions involving an aminopyrimidine, an aldehyde, and another amine or active methylene (B1212753) compound. rsc.org

Another approach involves the alkylation of a related 4-aminopyrimidine (B60600) derivative, followed by an intramolecular SNAr cyclization. For instance, the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides can lead to the formation of fused ring systems like tetrahydrooxazepines. oregonstate.edu The success and regioselectivity of these cyclizations depend on factors such as ring size being formed and the nature of the substituents. oregonstate.edu

The reaction of 4,5-diaminopyrimidines can also lead to ring closure, forming various fused heterocyclic systems. neist.res.in While the starting material in this article has a chloro group instead of a second amino group at the 5-position, it can be converted to a diamino derivative to undergo similar cyclization reactions.

The following table presents examples of cyclization reactions involving aminopyrimidine precursors.

| Precursor | Reagents | Fused System | Reaction Type | Reference |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary amines and formaldehyde | Pyrimido[4,5-d]pyrimidin-2,4-dione | Double Mannich reaction | msu.edu |

| Aryl aldehydes, aminouracil, thiocyanate (B1210189) salts | Multicomponent reaction | Pyrimidopyrimidines | Three-component condensation | rsc.org |

| 6-Chloro-5-hydroxy-4-aminopyrimidines | Aminoalkyl chlorides | Tetrahydrooxazepine-fused pyrimidine | Intramolecular SNAr cyclization | oregonstate.edu |

Reduction Reactions

The primary reduction reaction of interest for this compound is the reductive dehalogenation of the C5-chloro group to yield 4-amino-2,6-dimethylpyrimidine. This transformation is a key step in the synthesis of various pyrimidine derivatives where the chloro substituent is no longer required.

Catalytic hydrogenation is a common and effective method for the dehalogenation of chloropyrimidines. neist.res.in Palladium-based catalysts are frequently employed for this purpose. For example, palladium on carbon (Pd/C) or palladium hydroxide on calcium carbonate have been used to successfully dehalogenate chloropyrimidines. neist.res.in The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The acidity resulting from the released hydrogen chloride is often controlled by the addition of a base, such as magnesium oxide or an organic base. neist.res.in

Another approach for the reduction of chloropyrimidines involves the use of metallic zinc in an aqueous medium, often under alkaline conditions. neist.res.in

The efficiency of these reductions can be influenced by the substituents on the pyrimidine ring. The presence of the amino group at C4 and methyl groups at C2 and C6 in the target compound will affect the electronic properties of the ring and, consequently, the reactivity of the C-Cl bond towards reduction.

The table below outlines general methods for the reduction of chloropyrimidines.

| Substrate | Reducing Agent/Catalyst | Product | Key Conditions | Reference |

| Chloropyrimidines | Pd(OH)₂/CaCO₃, H₂ | Dehalogenated pyrimidine | Catalytic hydrogenation | neist.res.in |

| 2-Amino-4-chloropyrimidine | Zn dust | 2-Aminopyrimidine | Aqueous, alkaline | neist.res.in |

| Aryl chlorides | PMHS, Pd(OAc)₂ | Dehalogenated arenes | Room temperature, aqueous KF | mdpi.com |

| Chloropyrimidines | H₂, Pd catalyst | Dehalogenated pyrimidine | Presence of a base (e.g., MgO) | neist.res.in |

Oxidation Reactions

The oxidation of this compound can occur at several positions, including the pyrimidine ring nitrogen atoms to form N-oxides, or potentially at the amino or methyl groups under specific conditions.

The formation of pyrimidine N-oxides is a known transformation. For example, 2,6-diamino-4-chloropyrimidine can be oxidized to its corresponding N-oxide using reagents like monoperphthalic acid magnesium salt. This N-oxide can then undergo further substitution reactions. It is plausible that this compound could undergo a similar N-oxidation at one of the ring nitrogens.

Electrochemical oxidation provides another avenue for the transformation of pyrimidines and related amino-substituted heterocycles. wuxiapptec.com The electrochemical oxidation of amines can lead to the formation of various products, including imines and nitriles, often mediated by redox reagents like TEMPO. biosynth.com The specific outcome of the electrochemical oxidation of this compound would depend on the reaction conditions, such as the electrode material, solvent, and electrolyte. Studies on the electrochemical oxidation of purine (B94841) and pyrimidine bases have shown that it can lead to complex reaction pathways.

While specific studies on the oxidation of this compound are not widely reported, the general reactivity of aminopyrimidines suggests potential for various oxidative transformations.

| Reactant | Oxidizing Agent/Method | Potential Product | Reaction Type | Reference |

| 2,6-Diamino-4-chloropyrimidine | Monoperphthalic acid magnesium salt | 2,6-Diamino-4-chloro-pyrimidine N-oxide | N-oxidation | |

| Amines | Electrochemical oxidation with TEMPO | Nitriles | Electrochemical Oxidation | biosynth.com |

| Purine and Pyrimidine Bases | One-electron oxidants | Oxidized nucleobases | One-electron oxidation |

Interactions with Other Chemical Entities (e.g., Carboxylic Acids, Metal Complexes)

This compound can interact with other chemical species through hydrogen bonding and coordination, leading to the formation of supramolecular structures such as cocrystals and metal complexes. neist.res.in

With carboxylic acids, this compound can form cocrystals and salts. rsc.org The pyrimidine ring contains two nitrogen atoms (N1 and N3) that can act as proton acceptors. Depending on which nitrogen atom is protonated by the carboxylic acid, different types of supramolecular synthons can be generated. For example, in a series of cocrystals with various carboxylic acids, the carboxyl group was observed to form hydrogen bonds with either the N1 or the N3 position of the pyrimidine ring. nih.gov These interactions are further stabilized by other hydrogen bonds, such as between the amino group and the carboxylate, as well as π-π stacking interactions. rsc.org

The amino group and the ring nitrogen atoms of aminopyrimidines can also act as ligands to coordinate with metal ions, forming metal complexes. For instance, 2-amino-4,6-dimethylpyrimidine can form complexes with various metal ions such as Mn(II), Co(II), Cu(II), Cr(III), and Pd(II). msu.edu These complexes can exhibit interesting geometries, such as octahedral or tetrahedral, depending on the metal ion and other ligands present. msu.edu this compound is expected to exhibit similar coordination chemistry, forming stable complexes with a range of metal ions.

The table below details some of the observed interactions of aminopyrimidines with other chemical entities.

| Aminopyrimidine | Interacting Species | Resulting Structure | Key Interactions | Reference |

| This compound | Thiophene-2,5-dicarboxylic acid | Crystalline salt | O-H···O and N-H···O hydrogen bonds, π-π stacking | rsc.org |

| This compound | Various carboxylic acids | Cocrystals | Hydrogen bonding at N1 or N3 of the pyrimidine ring | nih.gov |

| 2-Amino-4,6-dimethylpyrimidine | Mn(II), Co(II), Cu(II), Cr(III), Pd(II) salts | Metal complexes | Coordination via amino and ring nitrogens | msu.edu |

Advanced Spectroscopic and Structural Characterization of 4 Amino 5 Chloro 2,6 Dimethylpyrimidine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Detailed Analysis of Characteristic Vibrational Modes

The analysis of the FT-IR and Raman spectra of substituted pyrimidines, including 4-Amino-5-chloro-2,6-dimethylpyrimidine, reveals several characteristic vibrational modes. The positions of these bands are influenced by the electronic effects and mass of the substituents attached to the pyrimidine (B1678525) ring.

Key vibrational modes for amino- and chloro-substituted pyrimidines include:

N-H Vibrations: The primary amino group (-NH₂) typically exhibits asymmetric and symmetric stretching vibrations. For similar amino-pyrimidine compounds, these bands are observed in the FT-IR spectrum in the region of 3317–3456 cm⁻¹ and 3182–3184.5 cm⁻¹, respectively. ijirset.com An N-H in-plane bending vibration can also be identified, often appearing around 1648.5 cm⁻¹. ijirset.com

C-H Vibrations: Aromatic C-H stretching vibrations are generally weak and appear around 2960 cm⁻¹. ijirset.com

Ring Vibrations: The pyrimidine ring itself has several characteristic vibrations. Studies on related compounds like 5-halogenated uracils show that ring breathing and kekule stretching modes are sensitive to substitution. nih.gov

C-N Stretching: The stretching vibration of the C-N bond is consistent with an absorption band around 1216.7 cm⁻¹. ijirset.com

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching frequency is distinctly separated from C-H or N-H ring stretching frequencies and is influenced by the mass of the halogen atom. nih.gov In studies of 4-amino-2,6-dichloropyridine, quantum chemical calculations have been used to precisely assign these modes. nih.gov

The following table summarizes the expected characteristic vibrational frequencies based on data from analogous structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Asymmetric Stretch | 3317 - 3456 | FT-IR |

| N-H Symmetric Stretch | 3182 - 3184.5 | FT-IR |

| Aromatic C-H Stretch | ~2960 | FT-IR |

| N-H In-plane Bend | ~1648.5 | FT-IR |

| C-N Stretch | ~1216.7 | FT-IR |

| C-Cl Stretch | Variable | FT-IR, Raman |

Correlation of Spectral Features with Structural Motifs and Substituents

The correlation of spectral features with the specific structural motifs of this compound allows for a definitive confirmation of its structure. The presence of substituents like the amino, chloro, and methyl groups at specific positions on the pyrimidine ring leads to predictable shifts in vibrational frequencies.

For instance, the introduction of a halogen atom onto a pyrimidine ring has a notable "mass effect," which tends to lower the frequency of the ring breathing and kekule stretching modes when compared to the unsubstituted ring. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), have proven to be highly effective in predicting and confirming the vibrational frequencies for halogen-substituted pyrimidines. nih.govnih.gov These computational methods help in the precise assignment of fundamental vibrational modes and show excellent agreement with experimental data. nih.govnih.gov

The analysis of related pyrimidine derivatives demonstrates that intermolecular interactions also play a role in the observed spectra. researchgate.net Therefore, a combined approach using both experimental FT-IR and Raman data, supported by quantum chemical calculations, provides the most comprehensive understanding of the molecule's vibrational characteristics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of substituted pyrimidines, the chemical shifts of the protons are highly indicative of their local electronic environment. For a molecule like this compound, distinct signals are expected for the protons of the amino group and the two methyl groups.

Based on data for structurally similar compounds like 2-amino-4,6-dimethylpyrimidine (B23340), the following assignments can be anticipated:

Amino Protons (-NH₂): The protons of the primary amino group typically appear as a singlet. In related aminopyrimidines, this signal is observed in the range of δ 5.07–5.3 ppm. ijirset.comsemanticscholar.org

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are chemically equivalent in an unsubstituted ring, but the presence of the chloro and amino groups may induce slight differences. However, they are often observed as a single sharp singlet.

Ring Proton: In the absence of a substituent at the 5-position, a ring proton would be observed. For example, in 2-amino-4,6-dimethylpyrimidine, the H-5 proton appears as a singlet around δ 6.5 ppm. chemicalbook.com The substitution at this position in the target molecule means this signal will be absent.

The following table provides representative ¹H NMR data for a closely related compound.

| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Compound Reference |

| Amino (-NH₂) | 5.14 | Singlet | 2-Amino-6-aryl-4-(2-furanyl)pyrimidine semanticscholar.org |

| Amino (-NH₂) | 5.07 | Singlet | 3-[4-(dimethylamino)phenyl]-1-(furan-2yl)prop-2-en-1-one derivative semanticscholar.org |

| Methyl (-CH₃) | 2.24 | Singlet | 2-Amino-4,6-dimethylpyrimidine chemicalbook.com |

| Ring (C5-H) | 6.50 | Singlet | 2-Amino-4,6-dimethylpyrimidine chemicalbook.com |

Carbon-13 NMR (¹³C NMR) Analysis

Expected chemical shifts based on related structures:

C4 (C-NH₂): The carbon atom bonded to the amino group.

C5 (C-Cl): The carbon atom bonded to the chlorine atom. Its chemical shift will be significantly affected by the electronegative chlorine.

C2 & C6 (C-CH₃): The carbon atoms at positions 2 and 6, bonded to methyl groups.

Methyl Carbons (-CH₃): The carbon atoms of the two methyl groups.

Publicly available data for related substituted pyrimidines, such as 5-Amino-4,6-dichloro-2-methylpyrimidine and 2,4-Diamino-6-chloropyrimidine, can provide a basis for estimating the chemical shifts in the target molecule. chemicalbook.comnih.gov

The following table shows ¹³C NMR data for a related compound.

| Carbon Atom | Chemical Shift (δ ppm) | Compound Reference |

| C2 | 162.7 | 2,4-Diamino-6-chloropyrimidine nih.gov |

| C4 | 163.7 | 2,4-Diamino-6-chloropyrimidine nih.gov |

| C5 | 89.1 | 2,4-Diamino-6-chloropyrimidine nih.gov |

| C6 | 158.5 | 2,4-Diamino-6-chloropyrimidine nih.gov |

Advanced NMR Techniques for Structural Elucidation

For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. These methods are crucial in the structural analysis of complex molecules, including pyrimidine derivatives. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. While less informative for this specific molecule due to the lack of adjacent ring protons, it can confirm the absence of such couplings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the methyl proton signals to their corresponding methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and conformation of molecules. nih.gov For example, NOESY can show through-space interactions between the amino protons and the protons of the adjacent methyl group at position 6.

The application of these advanced NMR methods is fundamental in verifying the precise structure of novel or complex substituted pyrimidines. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, it is possible to identify the electronic transitions occurring within a compound, providing insights into its molecular orbitals and potential for charge transfer.

The electronic absorption spectrum of this compound (ACDMP) and related aminopyrimidine derivatives is characterized by distinct absorption bands in the UV region. These bands are primarily attributed to π→π* and n→π* electronic transitions within the pyrimidine ring and its substituents.

In a study involving metal complexes of 2-amino-4,6-dimethyl pyrimidine (ADMPY), a structurally similar compound, the free ligand exhibited an absorption band at 314 nm, which was assigned to an n→π* transition. mdpi.com For metal complexes of a Schiff base ligand studied alongside ADMPY, π→π* transitions were observed at 259 nm. mdpi.com When these ligands coordinate with metal ions, the absorption bands for π→π* and n→π* transitions typically appear in the ranges of 252–308 nm and 300–355 nm, respectively, indicating a bonding interaction between the ligand and the metal. mdpi.com Theoretical studies on ACDMP, using Density Functional Theory (DFT), have also been employed to complement experimental UV-Vis spectral analysis. veterinaria.org

Table 1: Electronic Transitions in Aminopyrimidine Derivatives

| Compound/Complex Type | Transition | Wavelength Range (nm) | Source |

|---|---|---|---|

| 2-amino-4,6-dimethyl pyrimidine (ADMPY) | n→π* | 314 | mdpi.com |

| Metal complexes with aminopyrimidines | π→π* | 252-308 | mdpi.com |

Intramolecular charge transfer (ICT) is a fundamental photoinduced process where an electron is redistributed between a donor and an acceptor part of the same molecule upon excitation. mdpi.com This phenomenon is crucial in understanding the reactivity and potential applications of a molecule.

UV-Vis spectral analysis of this compound (ACDMP) has indicated the presence of significant intramolecular charge transfer. veterinaria.org This is further supported by analyses of its frontier molecular orbitals (HOMO and LUMO), which show a HOMO-LUMO energy gap of 4.71 eV. This value suggests high reactivity and supports the potential for charge delocalization, a key factor in the bioactivity of ACDMP. veterinaria.org The Mulliken atomic charge distribution analysis also corroborates the delocalization of charges within the molecule. veterinaria.org Such ICT processes are often facilitated by the presence of electron-donating groups (like the amino group) and electron-withdrawing groups attached to a π-conjugated system. mdpi.com

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction has been successfully used to elucidate the solid-state structures of several salts and cocrystals of this compound. researchgate.net In these structures, the pyrimidine unit can be protonated at one of its nitrogen atoms, typically at the N1 position. researchgate.netnih.goviucr.org

For instance, in the structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, the asymmetric unit contains one 4-amino-5-chloro-2,6-dimethylpyrimidinium cation and one thiophene-2,5-dicarboxylate anion. nih.goviucr.org Protonation at the N1 atom of the pyrimidine ring leads to a noticeable increase in the C2B—N1B—C6B bond angle to 122.5 (2)° compared to the angle involving the unprotonated N3 atom (C2B—N3B—C4B angle of 118.7 (2)°). nih.goviucr.org

In a different compound, bis(4-amino-5-chloro-2,6-dimethylpyrimidinium) tetrathiocyanatozinc(II), the asymmetric unit consists of a tetrathiocyanatozinc(II) dianion, an uncoordinated 4-amino-5-chloro-2,6-dimethylpyrimidinium cation, and a neutral this compound molecule, among others. nih.gov Here, the Zn(II) atom is coordinated by four nitrogen atoms from the thiocyanate (B1210189) anions in a distorted tetrahedral geometry. nih.gov

Hydrogen bonds are the primary drivers of molecular recognition and the formation of supramolecular architectures in the crystals of this compound derivatives. A variety of hydrogen bonding interactions have been identified, including N—H⋯O, N—H⋯N, O—H⋯O, C—H⋯O, and O—H⋯S. nih.goviucr.orgnih.gov

In the cocrystal with thiophene-2,5-dicarboxylic acid, the cations and anions are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming complex ring motifs described by the graph-set notation R₆⁶(37). nih.goviucr.org These are further connected by N—H⋯N interactions. nih.goviucr.org

Table 2: Hydrogen Bonding Interactions in a Derivative of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source |

|---|---|---|---|---|---|

| N4B—H4B2···N3Bⁱ | 0.82(4) | 2.22(4) | 3.033(4) | 171(3) | nih.gov |

| C5B—H5B3···O2Aⁱⁱ | 0.96 | 2.56 | 3.492(4) | 164 | nih.gov |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Data from the crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate.

In addition to hydrogen bonding, π-π stacking interactions are significant non-covalent forces that contribute to the stabilization of the crystal structures of this compound derivatives. mdpi.com These interactions occur between the aromatic pyrimidine rings and other π-systems present in the cocrystal formers.

In the crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, π-π stacking is observed between the pyrimidinium ring and the thiophene (B33073) ring. nih.goviucr.org The key parameters defining this interaction are:

Interplanar distance: 3.4188 (10) Å

Centroid-to-centroid distance: 3.5414 (13) Å

Slip angle: 18.0°

These values are characteristic of typical aromatic stacking interactions. nih.gov These stacking interactions, along with hydrogen bonds, help to connect molecular sheets into double layers, which are then linked by weaker C-H···O and C-H···S hydrogen bonds to form a three-dimensional network. nih.goviucr.org π-π stacking interactions are also noted as a stabilizing feature in the zinc thiocyanate complex. nih.gov

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site on an adjacent molecule. mdpi.com This type of interaction has gained significant attention in the field of crystal engineering for its role in directing molecular assembly and stabilizing crystal lattices. nih.govuomphysics.net In the case of this compound, the chlorine atom attached to the pyrimidine ring is a potential halogen bond donor.

The strength and directionality of halogen bonds are influenced by the electron-withdrawing nature of the aromatic ring to which the halogen is attached, which in turn enhances the positive character of the σ-hole. The pyrimidine ring, being an electron-deficient system, amplifies the electrophilicity of the chlorine atom at the C5 position. Consequently, this chlorine atom can form directional interactions with various halogen bond acceptors, such as nitrogen or oxygen atoms present in neighboring molecules or co-formers in a crystal lattice.

| Interaction Type | Donor Atom | Acceptor Atom (Example) | Typical Interaction Geometry | Significance |

|---|---|---|---|---|

| C−Cl···N | Chlorine | Pyrimidine Nitrogen | Near-linear (R−Cl···N ≈ 165°) | Crystal packing, supramolecular synthons |

| C−Cl···O | Chlorine | Carbonyl/Carboxylate Oxygen | Directional | Stabilization of co-crystals |

| C−Cl···π | Chlorine | Aromatic Ring | Variable | Contribution to overall lattice energy |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₆H₈ClN₃, which corresponds to a molecular weight of approximately 157.6 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals at m/z 157 and m/z 159.

The fragmentation of this compound would likely proceed through pathways common to substituted pyrimidines. The fragmentation of the related compound, 2-amino-4,6-dimethylpyrimidine (molecular weight 123.16 g/mol ), shows a base peak at m/z 123, corresponding to the molecular ion. chemicalbook.comnist.gov For this compound, key fragmentation steps could include:

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 122.

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 142 (for the ³⁵Cl isotope).

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds, leading to the cleavage of the pyrimidine ring.

Retro-Diels-Alder (RDA) reaction: This could lead to the fission of the pyrimidine ring into smaller, stable fragments.

The precise fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and structural confirmation. High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Ion Identity | Potential Origin |

|---|---|---|---|

| 157 | 159 | [M]⁺ | Molecular Ion |

| 142 | 144 | [M-CH₃]⁺ | Loss of a methyl radical |

| 122 | 122 | [M-Cl]⁺ | Loss of a chlorine radical |

Biological and Pharmacological Research of 4 Amino 5 Chloro 2,6 Dimethylpyrimidine and Its Derivatives

Antimicrobial Activity Studies

The pyrimidine (B1678525) scaffold is a fundamental component of various biologically active molecules, and its derivatives have been the subject of extensive research for their therapeutic potential. Derivatives of 4-amino-5-chloro-2,6-dimethylpyrimidine, in particular, are part of a broader class of substituted pyrimidines investigated for their antimicrobial properties. These studies explore their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Activity (e.g., against Staphylococcus aureus)

Substituted pyrimidines have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Research into 2,4,5,6-tetrasubstituted pyrimidines identified compounds that effectively inhibit both the growth of planktonic S. aureus cells and the formation of biofilms, which are communities of microorganisms known for their resistance to conventional antibiotics nih.gov. Certain halogenated pyrrolopyrimidines, which share a fused ring structure with the purine-like pyrimidine core, have also shown potent activity against S. aureus. nih.gov Structure-activity relationship studies revealed that specific substitutions, such as a bromo or iodo group on a 4-benzylamine moiety, were crucial for high minimum inhibitory concentration (MIC) values, with the most active derivatives showing an MIC of 8 mg/L nih.gov.

Furthermore, studies on other pyrimidine derivatives have shown varied sensitivity among different bacterial isolates. For instance, in one study, only a small fraction of S. aureus and S. saprophyticus isolates were sensitive to a specific pyrimidine compound, while all S. pyogenes isolates were resistant researchgate.net. This highlights the specificity of action and the importance of continued screening against diverse bacterial strains.

| Compound Class | Bacterial Strain | Activity Noted | Key Findings |

|---|---|---|---|

| 2,4,5,6-tetrasubstituted pyrimidines | Staphylococcus aureus (ATCC 25923 and Newman) | Inhibition of biofilm formation and disruption of pre-formed biofilms. nih.gov | Active compounds inhibited biofilm viability by over 98% at low micromolar concentrations. nih.gov |

| Halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | Potent antibacterial activity with MIC of 8 mg/L. nih.gov | Activity was highly dependent on bromo or iodo substitution in the 4-benzylamine group. nih.gov |

| 5-Acetamidoaurone Derivatives | Gram-positive strains (S. aureus, MRSA, L. monocytogenes, etc.) | Interesting antimicrobial activity. mdpi.com | The 5-acetamido group was identified as important for the antibacterial capacity. mdpi.com |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Gram-positive strains (S. aureus, B. subtilis, E. faecium) | Inhibition of bacterial growth. nih.gov | One derivative showed a broader spectrum of activity against all tested Gram-positive strains. nih.gov |

Antifungal Activity

The investigation into pyrimidine derivatives extends to their potential as antifungal agents. Studies have screened these compounds against various fungal pathogens, including Candida species, which are a common cause of opportunistic infections. In one study screening new pyrimidine derivatives, all tested isolates of C. albicans and C. glabrata were found to be resistant to the synthesized compounds, indicating a narrow spectrum of antifungal action for those specific molecules researchgate.net. However, other research has identified different pyrimidine-related structures with more promising results. For example, a 1,3-oxazole derivative containing a phenyl group showed an antimicrobial effect against the C. albicans strain nih.gov.

Research into the mechanisms of antifungal resistance has highlighted the challenges in this area. Resistance to azole antifungals, for instance, can occur through multiple mechanisms, such as decreased drug concentration within the fungal cell or the development of bypass pathways for essential processes like ergosterol synthesis researchgate.net.

Antiviral Activity

Pyrimidine analogues have been a cornerstone of antiviral research, with many derivatives showing a broad range of activity. Research has indicated that compounds like 2-amino-4,6-dichloropyrimidine (B145751) can inhibit the replication of a wide array of viruses, including members of the Herpes, Picorna, and Pox virus groups nih.gov. The mechanism for some of these compounds involves preventing the maturation of viral particles by interfering with the assembly of newly synthesized viral proteins nih.gov.

More recent studies have synthesized and evaluated pyrimido[4,5-d]pyrimidines for their antiviral potency. Certain derivatives featuring a cyclopropylamino group exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E) mdpi.com. Acyclic analogues of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, have also been developed. Specific 5-halogen-substituted analogues were found to be active against human cytomegalovirus (HCMV) at non-cytotoxic concentrations, with one 5-bromo derivative being significantly more potent than the reference drug acyclovir nih.gov. Furthermore, 2,4-diamino-5-cyanopyrimidine derivatives have shown pronounced antiretroviral activity against HIV, comparable to established drugs like adefovir and tenofovir nih.gov.

Mechanisms of Antimicrobial Action

The mechanisms through which antimicrobial agents act are varied and can involve interference with essential cellular processes. nih.gov For pyrimidine derivatives, several modes of action have been proposed or identified. General antimicrobial mechanisms include:

Inhibition of Nucleic Acid Synthesis: As analogs of the natural pyrimidines (thymine, cytosine, uracil), some derivatives can interfere with the synthesis of DNA and RNA. For example, the antifungal agent flucytosine (5-fluorocytosine) is converted within fungal cells to 5-fluorouracil, which inhibits thymidylate synthetase, thereby impairing DNA synthesis. nih.gov

Inhibition of Protein Synthesis: Some antimicrobial agents act on ribosomes to disrupt protein translation. While tetracyclines and aminoglycosides are classic examples that target bacterial ribosomes, novel pyrimidine compounds could potentially act on similar targets. nih.gov

Disruption of Metabolic Pathways: Certain antimicrobials act as competitive inhibitors of enzymes in critical metabolic pathways. The sulfonamides and trimethoprim, for instance, interfere with folate biosynthesis, a pathway essential for producing precursors for DNA, RNA, and amino acids. nih.gov

Drug Inactivation: A common mechanism of resistance is the enzymatic inactivation of the drug by the microorganism, for example, through the action of β-lactamase enzymes on penicillin and related antibiotics. nih.gov

Generation of Reactive Oxygen Species (ROS): Some studies on imidazole derivatives, which share a heterocyclic nature with pyrimidines, suggest that their antifungal activity is linked to the production of ROS. mdpi.com This oxidative stress can damage cellular components and lead to cell death.

Anticancer Activity and Cytotoxicity Studies

Derivatives of pyrimidine are of significant interest in oncology due to their structural similarity to the nucleobases of DNA and RNA. This allows them to function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the rapid proliferation of cancer cells. Extensive research has been conducted to evaluate the cytotoxic effects of novel pyrimidine-based compounds against various human cancer cell lines.

In Vitro Cytotoxicity Assays on Cancer Cell Lines (e.g., A549 lung cancer, HeLa cervical cancer, HCT-116, HepG-2, MCF-7 colorectal carcinoma)

The anticancer potential of pyrimidine derivatives has been evaluated using in vitro cytotoxicity assays, such as the MTT assay, across a panel of human cancer cell lines. These studies aim to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

A549 Lung Cancer Cells: Several studies have reported the cytotoxic effects of pyrimidine-related compounds on the A549 human lung adenocarcinoma cell line. One benzimidazole derivative demonstrated potent cytotoxic action against A549 cells with an IC50 value of 15.80 µM. jksus.org In another study, metal complexes of a Schiff base ligand showed that a Cu(II) complex, in particular, had significantly greater cytotoxicity toward lung cancer cell lines than the standard chemotherapy drug cisplatin. mdpi.com Furthermore, halogenated benzofuran derivatives have also been tested, with one compound exhibiting its highest cytotoxicity in A549 cells with an IC50 value of 6.3 ± 2.5 μM. mdpi.com

HCT-116 Colorectal Carcinoma Cells: The HCT-116 human colon cancer cell line has also been a target for newly synthesized pyrimidine derivatives. One study found that a derivative with a bromophenyl piperazine moiety showed the highest anticancer activity on HCT-116 cells, with an EC50 of 89.24 ± 1.36 µM. nih.gov Research on Licochalcone C, a chalcone compound, demonstrated cytotoxicity in both oxaliplatin-sensitive HCT116 cells (IC50 of 16.6 μM) and oxaliplatin-resistant cells (IC50 of 19.6 μM), suggesting its potential to overcome drug resistance. nih.gov

HepG-2 Hepatocellular Carcinoma Cells: The HepG-2 human liver cancer cell line has been used to test the efficacy of various compounds. A benzimidazole derivative was found to be more potent than cisplatin against the HepG-2 cell line, with a lower IC50 value of 15.58 µM. jksus.org A brominated benzofuran derivative also demonstrated significant activity against HepG-2 cells, with an IC50 value of 3.8 ± 0.5 μM, which was more cytotoxic than cisplatin in this cell line. mdpi.com

MCF-7 Breast Cancer Cells: The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. A series of 2-amino-4-chloro-pyrimidine derivatives were tested against MCF-7 cells, with the most active compound showing an EC50 of 89.37 ± 1.17 µM. nih.gov Other research on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates found a derivative with a strong antiproliferative effect on the MCF-7 cell line, with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov Rhodamine derivatives have also been investigated for their therapeutic properties against MCF-7 cells. researchgate.net

| Compound/Derivative Class | Cancer Cell Line | Reported Cytotoxicity (IC50/EC50) |

|---|---|---|

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM jksus.org |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 µM mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | 3.5 ± 0.6 µM mdpi.com |

| 2-Amino-4-chloro-pyrimidine derivative (6) | HCT-116 (Colorectal) | 89.24 ± 1.36 µM nih.gov |

| Licochalcone C | HCT-116 (Colorectal) | 16.6 µM nih.gov |

| Benzimidazole derivative (se-182) | HepG-2 (Liver) | 15.58 µM jksus.org |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG-2 (Liver) | 3.8 ± 0.5 µM mdpi.com |

| 2-Amino-4-chloro-pyrimidine derivative (6) | MCF-7 (Breast) | 89.37 ± 1.17 µM nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL nih.gov |

Potential as a Lung Cancer Therapeutic

Derivatives of pyrimidine, the core structure of this compound, have been extensively investigated as potential therapeutics for non-small cell lung cancer (NSCLC). Research has focused on developing inhibitors for the epidermal growth factor receptor (EGFR), a key target in lung cancer treatment. nih.govmdpi.com NSCLC is characterized by somatic EGFR activating mutations in a significant percentage of patients. nih.gov First-generation EGFR inhibitors like gefitinib and erlotinib target these mutations but often face resistance due to a secondary T790M mutation. nih.gov

The development of third-generation EGFR inhibitors, often based on a pyrimidine scaffold, aims to overcome this resistance. For instance, furanopyrimidine-based compounds have been designed to selectively target the double mutant (L858R/T790M) EGFR while sparing the wild-type (WT) version, which can help reduce side effects. nih.gov One such optimized lead compound, 52 , demonstrated an 8-fold selective inhibition of H1975 cancer cells (which overexpress the L858R/T790M mutant EGFR) compared to A431 cells (which overexpress wild-type EGFR). nih.gov Furthermore, this compound showed significant in vivo antitumor effects in mouse xenograft models after oral administration. nih.gov Almonertinib, another pyrimidine-based inhibitor, was approved in 2020 for treating patients with advanced NSCLC positive for the EGFR T790M mutation. mdpi.com This highlights the therapeutic potential of the pyrimidine core structure in developing effective lung cancer treatments.

Inhibition of Specific Enzymes (e.g., Dipeptidyl Peptidase-IV, EGFR)

The pyrimidine nucleus is a versatile scaffold for designing enzyme inhibitors, with significant research targeting Dipeptidyl Peptidase-IV (DPP-IV) and the Epidermal Growth Factor Receptor (EGFR).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine peptidase that is a key regulator of incretin hormones, making it a prime target for the treatment of type 2 diabetes. nih.gov Various pyrimidine derivatives have been explored as DPP-IV inhibitors. For example, a novel 8-purine derivative (structurally related to pyrimidines) showed potent DPP-IV inhibitory activity with an IC50 value of 4.92 µM. nih.gov The mechanism of inhibition can vary depending on the structure of the compound, with some acting as classical reversible inhibitors while others, like amino acyl-2-cyanopyrrolidides, exhibit a slow-binding mechanism with inhibition constants in the nanomolar range. researchgate.netnih.gov The selectivity of these inhibitors is crucial, as inhibition of related enzymes like DPP8 and DPP9 has been associated with toxicity in preclinical studies. nih.gov

EGFR Inhibition: EGFR is a primary target in oncology, particularly for non-small cell lung cancer. nih.gov Pyrimidine-based molecules form the core of many first, second, and third-generation EGFR inhibitors. nih.govmdpi.com These inhibitors function by binding to the tyrosine kinase domain of the receptor, preventing ATP binding and subsequent autophosphorylation, which blocks downstream signaling pathways and inhibits cellular proliferation. mdpi.com Furanopyrimidine-based inhibitors have been specifically designed to be highly selective for mutant forms of EGFR (like L858R/T790M) over the wild-type form. nih.gov For example, compound 15 showed over 10-fold selectivity toward the mutant EGFR compared to the wild-type kinase. nih.gov This selectivity is a key strategy for improving the therapeutic window and reducing side effects associated with inhibiting wild-type EGFR in healthy tissues. nih.gov

| Compound/Class | Target Enzyme | Activity (IC50 / Ki) | Selectivity |

| Furanopyrimidine 15 | EGFRL858R/T790M | 38 nM | >10-fold vs EGFRWT nih.gov |

| Furanopyrimidine 38 | H1975 cells (mutant EGFR) | 600 nM | ~8-fold vs A431 cells (wild-type EGFR) nih.gov |

| 8-Purine Derivative 1 | DPP-IV | 4.92 µM | Not specified |

| Fluoroolefin Nitriles | DPP-IV | 6.03 - 7.69 µM (Ki) | Not specified nih.gov |

Structure-Activity Relationships in Anticancer Applications

The study of structure-activity relationships (SAR) is crucial for optimizing the anticancer potency of pyrimidine derivatives. Research has shown that specific modifications to the pyrimidine scaffold can significantly impact biological activity.

For thiazolo[4,5-d]pyrimidine derivatives, a class of purine (B94841) antagonists, modifications at various positions have been evaluated for antiproliferative activity. nih.gov One study found that introducing a trifluoromethyl group at the 5-position, combined with a chloro group at the 7-position, resulted in potent cytotoxic effects. Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) was the most active compound in a synthesized series, reducing the viability of melanoma cell lines to 20% at a 50 µM concentration. nih.gov This suggests that the presence of an electron-withdrawing trifluoromethyl group and a reactive chloro group can enhance anticancer activity. nih.gov

Anti-Inflammatory Activities

Pyrimidine derivatives have demonstrated notable potential as anti-inflammatory agents. Specifically, 4-amino-5-arylpyrimidines have shown anti-inflammatory activity in carrageenan-induced edema in rats, a common model for evaluating acute inflammation. nih.gov The versatility of the pyrimidine core allows for the synthesis of a wide range of derivatives with potential therapeutic applications beyond their traditional use in anticancer and antimicrobial research. nih.gov The exploration of pyrimidine and fused pyrimidopyrimidine systems continues to be an active area of research for identifying novel compounds with significant anti-inflammatory properties. nih.gov

Mechanisms of Anti-inflammatory Action (e.g., inhibition of inflammatory mediators)

The anti-inflammatory mechanisms of pyrimidine derivatives are linked to their ability to modulate key pathways and mediators involved in the inflammatory response. While the precise mechanisms for all pyrimidine compounds are not fully elucidated, research points towards the inhibition of inflammatory mediators. The anti-inflammatory effects observed in models like the carrageenan-induced rat paw edema suggest that these compounds interfere with the local production or action of inflammatory substances released during the acute inflammatory process. nih.gov The synthesis of novel pyrimidine and pyrimido[4,5-d]pyrimidine derivatives is often pursued with the goal of assessing their ability to modulate these pathways, alongside evaluating their antioxidant properties, which can also contribute to reducing inflammation. nih.gov

Other Reported Biological Activities of Pyrimidine Derivatives and Potential for this compound

The structural framework of pyrimidine is a cornerstone in medicinal chemistry, leading to derivatives with a wide spectrum of biological activities. nih.gov Beyond anticancer and anti-inflammatory properties, these compounds are vital in cellular processes and have been developed as leads for various therapeutic applications, including antimicrobial and antioxidant agents. nih.gov The continuous modification of the pyrimidine structure has yielded compounds with enhanced biological profiles. nih.gov

Anti-diabetic Activity

Pyrimidine derivatives and related heterocyclic compounds have emerged as a promising class of agents for the management of type 2 diabetes. nih.govresearchgate.net A primary mechanism for their anti-diabetic effect is the inhibition of the enzyme Dipeptidyl Peptidase-IV (DPP-IV). nih.govnih.gov DPP-IV inhibitors are an established treatment for type 2 diabetes, working to improve glycemic control. nih.gov

A study on a new series of 4-amino-5-cyano-2-methyl/benzylthio pyrimidine derivatives showed significant in-vivo anti-diabetic effects in rats when compared to the reference drug metformin. researchgate.net Similarly, an 8-purine derivative, which shares a heterocyclic nitrogen core with pyrimidines, was shown to improve diabetes in obese diabetic rats through its inhibitory effect on DPP-4. nih.gov This compound, administered orally, led to a significant reduction in glycated hemoglobin (HbA1c) and fasting hyperglycemia, demonstrating its potential as a novel and effective approach for treating obesity-related type 2 diabetes. nih.gov

| Compound Series/Derivative | Bio-Activity | Model/Target | Result |

| 4-Amino-5-cyano pyrimidines | Anti-diabetic | In-vivo (rats) | Significant effects compared to metformin researchgate.net |

| 8-Purine Derivative 1 | Anti-diabetic | In-vivo (ZDF rats) / DPP-IV | Reduced HbA1c by 14% and fasting hyperglycemia by 24% nih.gov |

Anticonvulsant Activity